molecular formula C18H17BrN2S B2603540 5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole CAS No. 1206994-34-4

5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole

Cat. No.: B2603540
CAS No.: 1206994-34-4
M. Wt: 373.31
InChI Key: QJJHAILBQDMGHG-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole: is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, an ethylthio group, and an o-tolyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.

    Introduction of Substituents: The bromophenyl, ethylthio, and o-tolyl groups can be introduced through various substitution reactions. For example, the bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods may vary depending on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl, ethylthio, and o-tolyl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole
  • 5-(4-fluorophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole
  • 5-(4-methylphenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole

Uniqueness

The presence of the bromophenyl group in 5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole distinguishes it from other similar compounds. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methyl groups, which can affect the compound’s reactivity, binding properties, and overall chemical behavior.

Properties

IUPAC Name

5-(4-bromophenyl)-2-ethylsulfanyl-1-(2-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2S/c1-3-22-18-20-12-17(14-8-10-15(19)11-9-14)21(18)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJHAILBQDMGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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